3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-7(2)13-9(11)6-8(12-13)10(3,4)5/h6-7H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVWGCCYXJIDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672822 | |

| Record name | 3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874136-23-9 | |

| Record name | 3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

Executive Summary & Introduction

3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of heterocycles, a scaffold of significant interest in medicinal and agricultural chemistry.[1][2] These molecules serve as versatile building blocks for the synthesis of compounds with a wide spectrum of biological activities, from potential therapeutics to advanced agrochemicals.[1][3][4] The specific substitution of a bulky tert-butyl group at the C3 position and an isopropyl group at the N1 position imparts unique steric and electronic properties that influence the molecule's reactivity, stability, and intermolecular interactions.

This guide provides a comprehensive overview of the core physical properties of this compound. As experimentally determined data for this specific molecule is not extensively published, we will focus on authoritative, field-proven methodologies for its characterization. This document is structured not as a simple data sheet, but as a practical guide for the research scientist, explaining the causality behind experimental choices and providing self-validating protocols for determining these critical parameters in your own laboratory setting. We will cover chemical identity, expected physicochemical properties based on its structural motifs, and detailed protocols for empirical determination.

Chemical Identity and Structural Considerations

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for this molecule are summarized below.

| Parameter | Value | Source |

| Compound Name | This compound | [1][4][5] |

| CAS Number | 874136-23-9 | [1][4][5] |

| Molecular Formula | C₁₀H₁₉N₃ | [1][5] |

| Molecular Weight | 181.28 g/mol | [1][5] |

| IUPAC Name | 3-tert-butyl-1-propan-2-ylpyrazol-5-amine | [4] |

| SMILES | CC(C)N1C(=CC(=N1)C(C)(C)C)N | [4] |

| InChI Key | LKVWGCCYXJIDKG-UHFFFAOYSA-N | [4] |

| Reported Appearance | Off-white solid | [1] |

| Purity (Typical) | ≥ 90% (by NMR) | [1] |

| Recommended Storage | 0-8 °C | [1] |

The pyrazole core is an aromatic, five-membered heterocycle.[6] The N1 nitrogen, substituted with the isopropyl group, resembles that of pyrrole, while the N2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[6] The exocyclic amine at C5 provides a basic center and a hydrogen bond donor site, crucial for its role as a synthetic building block. The bulky tert-butyl and isopropyl groups are expected to increase the molecule's lipophilicity and sterically hinder certain interactions, which can be leveraged to enhance selectivity in downstream synthetic applications.

Core Physicochemical Properties: A Methodological Approach

This section outlines the critical physical properties and provides detailed protocols for their experimental determination. Given the limited public data, these protocols empower researchers to generate reliable, in-house data.

Melting Point

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.5 °C), whereas impurities lead to a depressed and broader melting range.

Expected Properties: While the melting point for this specific compound is not published, related N-alkylated 3-(tert-butyl)-1H-pyrazol-5-amines show melting points ranging from 76 °C to over 160 °C, depending on the substitution and resulting crystal packing efficiency.[7][8]

This protocol is designed for use with a modern digital apparatus (e.g., a DigiMelt or Mel-Temp).

-

Sample Preparation:

-

Ensure the sample is completely dry and has been finely pulverized into a powder using a mortar and pestle.

-

Obtain a glass capillary tube (one end sealed). Jab the open end into the powder pile to collect a small amount of sample.[9]

-

Invert the tube and tap it gently on a hard surface to move the solid to the bottom. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid.[10]

-

Repeat until a packed sample height of 2–3 mm is achieved. An excessive sample height will cause an artificially broad melting range.[9]

-

-

Apparatus Setup & Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to find a rough range.[11] Allow the apparatus to cool at least 20 °C below this point before proceeding.

-

For the accurate measurement, set the starting temperature to ~20 °C below the expected melting point. Set the heating ramp rate to a slow 1–2 °C per minute.[10][11] A slow rate is critical for allowing the system to remain in thermal equilibrium.

-

Insert the capillary tube into the apparatus slot.[9]

-

Observe the sample through the viewfinder. Record the temperature (T₁ ) at which the first droplet of liquid appears.

-

Continue heating and record the temperature (T₂ ) at which the last solid crystal melts, resulting in a completely clear liquid.[10]

-

Report the result as a melting range: T₁ – T₂. A fresh sample must be used for each subsequent trial.[10]

-

Solubility

Solubility is a fundamental property influencing bioavailability, formulation, and reaction conditions.[12] It is critical to distinguish between kinetic and thermodynamic solubility. The protocol below determines the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a given solvent.[13][14]

Expected Properties: Commercial suppliers note "favorable stability and solubility characteristics," suggesting it is likely soluble in common organic solvents like methanol, ethanol, chloroform, and DMSO, but likely has poor aqueous solubility, a common trait for molecules with significant nonpolar character.[1]

-

Preparation:

-

Select a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile).

-

To a series of glass vials, add a measured volume of each solvent (e.g., 2 mL).

-

Add an excess amount of the solid compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing a solid-liquid equilibrium.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).[13]

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but complex molecules may require up to 72 hours. A time-course study can be run initially to determine when the concentration in solution platues.

-

-

Sample Separation & Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.[15]

-

Carefully withdraw an aliquot from the clear supernatant. Separation of the liquid and solid phases must be absolute. The preferred method is centrifugation followed by withdrawal of the supernatant. Alternatively, use a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) to avoid transferring any solid particles.

-

Quantify the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be prepared for accurate quantification.

-

Express the solubility in units of mg/mL or µg/mL.

-

Spectroscopic & Analytical Characterization

While specific spectra for this compound are not publicly available, this section outlines the expected signals and provides a standard protocol for acquiring high-quality NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation and purity assessment.

Expected ¹H NMR Signals (in CDCl₃):

-

tert-Butyl Group: A sharp singlet at ~1.3 ppm, integrating to 9H.

-

Isopropyl Group (CH): A septet at ~4.5 ppm, integrating to 1H.

-

Isopropyl Group (CH₃): A doublet at ~1.4 ppm, integrating to 6H.

-

Pyrazole Ring (C4-H): A singlet at ~5.5-6.0 ppm, integrating to 1H.

-

Amine Group (NH₂): A broad singlet, variable chemical shift (~3.5-5.0 ppm), integrating to 2H. Its position is concentration and solvent-dependent.

Expected ¹³C NMR Signals (in CDCl₃):

-

tert-Butyl Group: Two signals, one for the quaternary carbon (~32 ppm) and one for the methyl carbons (~30 ppm).

-

Isopropyl Group: Two signals, one for the CH carbon (~50 ppm) and one for the methyl carbons (~22 ppm).

-

Pyrazole Ring: Three signals for C3, C4, and C5, with expected shifts in the range of ~90-160 ppm.

-

Sample Weighing: Weigh approximately 5-25 mg of the compound for a standard ¹H NMR spectrum.[16] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[16]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for nonpolar to moderately polar organic molecules.[17]

-

Dissolution: Place the solid in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[18] Ensure the solid is completely dissolved; vortexing or gentle warming may be necessary. The solution must be homogeneous and free of any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[16][18]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. A small plug of cotton or glass wool in the pipette can serve as a filter to remove any residual microparticles.[17]

-

Final Volume & Capping: The final sample height in the tube should be 4-5 cm, ensuring it spans the active region of the instrument's detection coil.[18] Cap the tube securely.

-

Internal Standard (Optional): While the residual solvent peak can be used for referencing, tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference.

Visualization of Workflows and Relationships

To ensure clarity and repeatability, the logical flow of characterization and the interplay of the molecule's functional groups are visualized below.

Caption: Key structure-property relationships for the target molecule.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While comprehensive physical data is not yet widely published, its properties can be reliably determined using the standardized, authoritative protocols detailed in this guide. Understanding its melting point, solubility profile, and spectroscopic signature is essential for its effective use in drug discovery and materials science. The methodologies provided herein form a robust framework for the complete physicochemical characterization required for advancing research and development efforts involving this and related pyrazole derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. organomation.com [organomation.com]

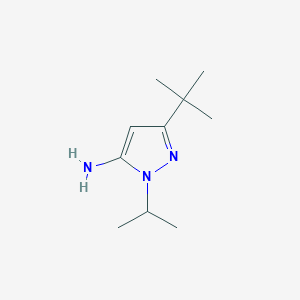

3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine chemical structure

An In-Depth Technical Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

This guide provides a comprehensive technical overview of this compound, a substituted aminopyrazole of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical structure, logical synthetic pathways, detailed characterization methodologies, and its role as a valuable building block in the creation of novel therapeutic and agrochemical agents.

Introduction: The Significance of the Pyrazole Scaffold

This compound (CAS No. 874136-23-9) belongs to the 5-aminopyrazole class of heterocyclic compounds. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, renowned for its metabolic stability and versatile binding capabilities.[1] This structural motif is present in numerous FDA-approved drugs, highlighting its clinical and commercial importance. Substituted 5-aminopyrazoles, in particular, serve as crucial intermediates for synthesizing more complex molecules with a broad spectrum of biological activities, from kinase inhibitors for cancer therapy to potent agrochemicals.[2][3][4] The specific substitution pattern of this molecule—featuring bulky tert-butyl and isopropyl groups—offers unique steric and electronic properties, making it an attractive scaffold for exploring new chemical space.[3]

Core Chemical Structure and Properties

The defining characteristics of this molecule stem from the arrangement of its substituents on the pyrazole ring. Understanding these features is fundamental to predicting its reactivity and potential biological interactions.

Key Structural Identifiers:

-

IUPAC Name: 3-tert-butyl-1-propan-2-ylpyrazol-5-amine[4]

-

SMILES: CC(C)N1C(=CC(=N1)C(C)(C)C)N[4]

-

InChI Key: LKVWGCCYXJIDKG-UHFFFAOYSA-N[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value/Description | Reference |

| CAS Number | 874136-23-9 | [3][5][6] |

| Appearance | Off-white solid | [3] |

| Purity | ≥ 90% (by NMR) | [3] |

| Storage | Store at 0-8 °C | [3] |

Synthesis and Mechanistic Rationale

The construction of the 5-aminopyrazole core is a cornerstone reaction in heterocyclic chemistry. The most prevalent and regioselective method involves the condensation of a substituted hydrazine with a β-ketonitrile.[2][7] This approach provides a direct and efficient route to the desired isomer.

Proposed Synthetic Pathway

The synthesis of this compound is logically achieved through the cyclocondensation of isopropylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.

Caption: Proposed synthesis of the target compound via cyclocondensation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous 5-aminopyrazoles and represents a robust method for laboratory-scale synthesis.[8]

Materials:

-

Isopropylhydrazine (or its hydrochloride salt)

-

4,4-Dimethyl-3-oxopentanenitrile

-

Sodium hydroxide (if using hydrazine salt)

-

Ethanol or a similar polar solvent

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Reactant Preparation: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) dissolved in ethanol.

-

Hydrazine Addition: Add isopropylhydrazine (1.1 eq) to the solution. If using isopropylhydrazine hydrochloride, first neutralize it in a separate flask with an equimolar amount of NaOH and use the resulting free base.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature is crucial for overcoming the activation energy of both the initial condensation between the hydrazine and the ketone, and the subsequent intramolecular cyclization which expels a molecule of water to form the aromatic pyrazole ring.[7]

-

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Causality: The acid wash removes any unreacted hydrazine, while the bicarbonate wash neutralizes any remaining acid. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Caption: Standard workflow for the analytical characterization of the final compound.

Predicted Spectroscopic Data

The following data are predicted based on the known structure and analysis of similar compounds reported in the literature.[1][9][10]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.40 | s | 1H | Pyrazole C4-H |

| ~ 4.40 | sept | 1H | Isopropyl N-CH |

| ~ 3.50 | br s | 2H | Amine -NH₂ |

| ~ 1.45 | d | 6H | Isopropyl -CH(CH₃)₂ |

| ~ 1.30 | s | 9H | tert-Butyl -C(CH₃)₃ |

¹³C NMR Spectroscopy (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161.0 | Pyrazole C3 |

| ~ 150.0 | Pyrazole C5 |

| ~ 90.0 | Pyrazole C4 |

| ~ 48.0 | Isopropyl N-CH |

| ~ 32.5 | tert-Butyl -C(CH₃)₃ |

| ~ 30.5 | tert-Butyl -C(CH₃)₃ |

| ~ 22.5 | Isopropyl -CH(CH₃)₂ |

Mass Spectrometry (ESI-HRMS)

-

Calculated for [M+H]⁺ (C₁₀H₂₀N₃): ~182.1657

-

Expected Observation: A prominent peak at m/z 182.1657, confirming the elemental composition. Fragmentation may show loss of isopropyl or tert-butyl fragments.

Infrared (IR) Spectroscopy

-

~3400-3200 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.

-

~2970-2870 cm⁻¹: C-H stretching of the tert-butyl and isopropyl groups.

-

~1620-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate or building block.[3] Its value lies in the strategic placement of its functional groups: the C5-amine allows for a wide range of subsequent chemical modifications, including amidation, alkylation, or condensation to form fused heterocyclic systems.[11][12]

-

Pharmaceutical Development: The pyrazole core is central to many kinase inhibitors used in oncology.[13] This amine can serve as a key anchor point for building out structures that target the ATP-binding site of enzymes like Janus kinases (JAKs) or other protein kinases implicated in cancer and inflammatory diseases.[13][14]

-

Agrochemical Chemistry: The stability and biological activity of the pyrazole scaffold make it a common feature in modern pesticides and herbicides.[3][4] This compound can be used to synthesize new active ingredients designed for enhanced crop protection.

-

Materials Science: The molecule can be incorporated into polymers or advanced materials to impart specific properties.[4]

Conclusion

This compound is a strategically designed chemical scaffold that combines the proven biological relevance of the 5-aminopyrazole core with sterically demanding alkyl groups that can be used to fine-tune molecular properties like solubility and target binding. Its straightforward and regioselective synthesis, coupled with its versatile primary amine functional group, makes it an exceptionally valuable tool for researchers and scientists in drug discovery and agrochemical development. The detailed synthetic and analytical methodologies provided in this guide offer a solid foundation for the reliable preparation and application of this important heterocyclic building block.

References

- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.Organic Letters, 2015.

- 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis. ChemicalBook.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.Scientific Research Publishing.

- Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journal of Organic Chemistry.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.The Journal of Organic Chemistry.

- The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry. BenchChem.

- Synthesis of 1-Isopropylpyrazole. BenchChem.

- 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid synthesis. ChemicalBook.

- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Chem-Impex.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines.Molecules, 2022.

- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. J&K Scientific.

- 1-Isopropylpyrazole molecular weight and formula. BenchChem.

- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.Molbank, 2022.

- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Santa Cruz Biotechnology.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.Molbank, 2024.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses.

- Click-to-Release Reactions for Tertiary Amines and Pyridines.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.Molbank, 2021.

- This compound. BLDpharm.

- Pyrazole: an emerging privileged scaffold in drug discovery.Future Medicinal Chemistry, 2023.

- 3-tert-Butyl-1H-pyrazole. Sigma-Aldrich.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest.

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.Acta Crystallographica Section E, 2012.

- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.

- Supporting Information for Boc-protected Amin

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. 874136-23-9|this compound|BLD Pharm [bldpharm.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]

- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 874136-23-9) for Advanced Drug Discovery

This guide provides an in-depth technical overview of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, and burgeoning applications as a strategic building block in the design of novel therapeutics. The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This inherent biological relevance makes this compound a valuable starting point for the exploration of new chemical space and the development of next-generation therapies.

Compound Profile and Physicochemical Properties

This compound is a substituted pyrazole that presents as an off-white solid under standard conditions. Its structure, featuring a bulky tert-butyl group and an isopropyl group on the pyrazole ring, offers unique steric and electronic properties that can be exploited in drug design to fine-tune compound selectivity and pharmacokinetic profiles.

| Identifier | Value |

| CAS Number | 874136-23-9 |

| Molecular Formula | C₁₀H₁₉N₃ |

| Molecular Weight | 181.28 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white solid |

| Storage Conditions | 0-8 °C, under inert atmosphere |

Synthesis of Substituted 5-Aminopyrazoles: A Guided Protocol

Reaction Scheme:

A conceptual reaction scheme for the synthesis of the target molecule.

Exemplary Synthesis Protocol

This protocol is provided as a representative example and may require optimization for the specific target molecule.

Materials:

-

Isopropylhydrazine hydrochloride

-

4,4-Dimethyl-3-oxopentanenitrile (tert-butylacetoacetonitrile)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Deionized water

-

Toluene

-

Dry ice/acetone bath

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Step-by-Step Procedure:

-

Preparation of the Free Hydrazine: In a three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropylhydrazine hydrochloride in an appropriate volume of deionized water. To this solution, add an equimolar amount of 2 M sodium hydroxide solution to liberate the free isopropylhydrazine base. Stir at ambient temperature until a clear solution is obtained. The in-situ formation of the free base is a critical step to ensure its nucleophilicity for the subsequent cyclization reaction.

-

Addition of the β-Ketonitrile: To the stirring solution of isopropylhydrazine, add an equimolar amount of 4,4-dimethyl-3-oxopentanenitrile. The use of a β-ketonitrile is a classic and efficient strategy for the construction of the pyrazole ring.

-

Cyclocondensation Reaction: Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) with vigorous stirring. The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization and Isolation: After the reaction is complete (typically several hours), cool the mixture. For crystalline products, inducing crystallization may be necessary. This can be achieved by creating seed crystals from a small aliquot of the reaction mixture through freeze-thaw cycles.[2] Once crystallization is initiated in the bulk mixture, continue to cool to ambient temperature and then in an ice-water bath to maximize product precipitation.

-

Filtration and Drying: Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then with a non-polar solvent like cold toluene to remove residual impurities. Dry the product under vacuum to a constant weight.

Structural Elucidation and Characterization

The unambiguous identification and confirmation of the structure of this compound are crucial for its use in further research. A combination of spectroscopic techniques is employed for this purpose.

Standard Analytical Workflow:

A typical workflow for the analytical characterization of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule. Expected absorption bands would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and C=N/C=C stretching vibrations characteristic of the pyrazole ring.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for elucidating the precise connectivity of atoms.

-

¹H NMR: The spectrum would show distinct signals for the protons of the tert-butyl group (a singlet), the isopropyl group (a doublet and a septet), and the aromatic proton on the pyrazole ring (a singlet). The protons of the amine group would likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, with characteristic chemical shifts for the sp³-hybridized carbons of the alkyl groups and the sp²-hybridized carbons of the pyrazole ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which provides confirmation of its elemental composition.[1]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.[3] The pyrazole core is a key pharmacophore in a wide range of biologically active compounds.[4][5]

Key Therapeutic Areas:

-

Kinase Inhibitors: The 3-aminopyrazole scaffold is a well-established hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases.[6] Derivatives of substituted pyrazoles have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), ERK, and RIPK3 kinases, demonstrating the potential of this scaffold in developing novel anti-cancer agents.[7][8] The tert-butyl and isopropyl substituents on the core can be strategically utilized to probe the hydrophobic pockets of the kinase active site, potentially enhancing potency and selectivity.

-

Antimicrobial and Antiviral Agents: Pyrazole derivatives have a long history of investigation for their antimicrobial properties. The scaffold can be elaborated to interact with various microbial targets.[9]

-

Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are also used in the development of herbicides and pesticides.[3]

Illustrative Derivatization Strategy:

A generalized workflow for the derivatization of the core molecule for biological screening.

The primary amine group at the 5-position of the pyrazole ring serves as a convenient handle for a variety of chemical transformations, including amidation, sulfonamidation, and reductive amination.[1][10] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a diverse range of substituents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) from the supplier is mandatory before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery and medicinal chemistry. Its pyrazole core provides a proven pharmacophore, while the specific substitution pattern offers opportunities for fine-tuning the properties of derivative compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this strategic core in their quest for new and effective medicines.

References

-

Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth.2014 , 91, 197-207. [Link]

-

Chem-Impex. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. [Link]

-

Becerra, D.; Castillo, J.-C. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank2021 , 2021(3), M1241. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-yl)-Becerra-Castillo/9f3e4e1b7f8e8d1c9c6a3b2a2d7f8c8e3c0d9a9c]([Link]

-

Becerra, D.; Rojas, H.; Castillo, J.-C. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank2021 , 2021(1), M1196. [Link]

-

Schrey, A. K.; et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals2023 , 16(5), 748. [Link]

-

Asif, M. Current status of pyrazole and its biological activities. Mater. Today Chem.2021 , 22, 100569. [Link]

-

Rojas, H.; et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2022 , 2022(4), M1480. [Link]

-

Hernández-Ortega, S.; et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallogr. Sect. E Struct. Rep. Online2012 , 68(Pt 12), o3171. [Link]

-

The Pharma Innovation. Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal2020 , 9(6), 11-14. [Link]

-

Patel, K. D.; et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. J. Chem. Pharm. Res.2013 , 5(12), 1162-1168. [Link]

-

Boshta, N. M.; et al. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorg. Chem.2024 , 143, 107058. [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

Introduction

This compound is a substituted aminopyrazole that serves as a versatile building block in modern chemistry. The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1] Specifically, 5-aminopyrazole derivatives are crucial heterocyclic templates for creating bicyclic N-heterocycles and other complex molecules with significant applications.[2] The title compound, with its distinct tert-butyl and isopropyl substitutions, offers unique structural and electronic properties. These characteristics make it a valuable intermediate in the development of novel therapeutic agents and advanced agrochemicals, such as potential herbicides or pesticides designed to enhance crop protection.[3][4]

This guide provides a comprehensive overview of a robust and scientifically grounded synthetic route to this compound. It is designed for chemistry professionals, offering detailed protocols, mechanistic insights, and critical safety information pertinent to the synthesis of this important chemical entity.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at the pyrazole ring C-N and N-N bonds, revealing the primary synthons. The most established and versatile method for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a substituted hydrazine.[5][6] This leads to two key precursors: pivaloylacetonitrile, which provides the tert-butyl group and the C3-C4-C5 backbone, and isopropylhydrazine, which introduces the N1-isopropyl group and the second nitrogen atom.

Caption: Retrosynthetic pathway for the target molecule.

Precursor Synthesis and Sourcing

A successful synthesis relies on the quality and availability of its starting materials. This section details the preparation and safe handling of the required precursors.

Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)

Pivaloylacetonitrile is the essential β-ketonitrile for this synthesis. While commercially available, its preparation in the laboratory is often necessary. The most common method is a Claisen-type condensation between a pivalate ester and acetonitrile using a strong base.[7][8]

Workflow for Pivaloylacetonitrile Synthesis

Caption: Workflow for the synthesis of pivaloylacetonitrile.

Detailed Protocol (Based on Literature[8])

-

Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and an inert atmosphere (e.g., nitrogen).

-

Base Suspension: Suspend sodium hydride (NaH, 80% dispersion in oil, 55 g) in 500 mL of dry toluene.

-

Reagent Addition: Add methyl pivalate (106 g, 0.914 mol) to the suspension and heat the mixture to 85 °C.

-

Acetonitrile Addition: Under vigorous stirring, add acetonitrile (77 g, 1.87 mol) dropwise via the dropping funnel over 4 hours. Hydrogen gas will evolve.

-

Reaction Completion: Continue stirring at 85 °C until hydrogen evolution ceases.

-

Quenching: Cool the thick reaction mass to room temperature and carefully add 700 mL of water with vigorous stirring for 30 minutes.

-

Isolation: Separate the aqueous phase. Cool it to 0 °C in an ice bath and acidify to a pH of 1-2 with 31% hydrochloric acid.

-

Purification: The pivaloylacetonitrile will precipitate as a solid. Filter the product, wash with ice-cold water until neutral, and dry under vacuum to yield the pure compound.[8]

| Parameter | Value | Reference |

| Base | Sodium Hydride (NaH) | [8] |

| Solvent | Toluene | [8] |

| Temperature | 85 °C | [8] |

| Reaction Time | ~4 hours + stirring until H₂ evolution stops | [8] |

| Typical Yield | ~93% | [8] |

An improved method involves the nucleophilic substitution of 1-chloropinacolone with sodium cyanide, catalyzed by an iodide salt.[9] This "Finkelstein" modification enhances reaction speed and yield by generating a more reactive iodo-intermediate in situ.[9]

Isopropylhydrazine

Isopropylhydrazine is the N-nucleophile that forms the pyrazole ring. It is typically handled as its hydrochloride salt for improved stability and ease of handling.[10]

Safety is paramount when working with hydrazines. Isopropylhydrazine and its salts are classified as toxic.[11][12] They can cause skin and eye irritation.[10] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][13]

| Compound | CAS Number | Key Hazards | Recommended PPE |

| Isopropylhydrazine | 2257-52-5 | Flammable, Toxic (Oral, Inhalation), Corrosive | Gloves, Goggles, Lab Coat, Fume Hood |

| Isopropylhydrazine HCl | 16726-41-3 | Skin/Eye Irritant, Acute Toxicity | Gloves, Goggles, Lab Coat, Fume Hood |

Core Synthesis: Formation of the 5-Aminopyrazole Ring

The key step in the synthesis is the condensation and cyclization of the two precursors. This reaction is a cornerstone of pyrazole chemistry and is highly reliable.[5][6]

Reaction Mechanism

The reaction proceeds through a well-established two-step mechanism:

-

Hydrazone Formation: The more nucleophilic nitrogen of isopropylhydrazine attacks the electrophilic carbonyl carbon of pivaloylacetonitrile. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon of the nitrile group. A subsequent tautomerization yields the aromatic 5-aminopyrazole ring.[5][6]

Caption: Mechanistic steps of 5-aminopyrazole formation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[5][6][14]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivaloylacetonitrile (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Base Addition (Optional but Recommended): Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N, ~0.1 eq.), to facilitate the reaction.[5]

-

Hydrazine Addition: Add isopropylhydrazine hydrochloride (1.0-1.2 eq.) to the solution. If using the hydrochloride salt, an equivalent of base (e.g., Et₃N, 1.1 eq.) is required to liberate the free hydrazine.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts and impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[1]

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol or Isopropanol | Good solubility for reactants; appropriate boiling point. |

| Base | Triethylamine (Et₃N) | Neutralizes HCl from hydrazine salt; can catalyze reaction. |

| Temperature | Reflux | Provides sufficient energy to overcome activation barriers. |

| Stoichiometry | ~1:1.1 (Ketonitrile:Hydrazine) | A slight excess of hydrazine ensures full conversion. |

| Purification | Recrystallization or Chromatography | To achieve high purity required for further applications. |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the tert-butyl (~1.3 ppm, singlet, 9H), isopropyl (septet and doublet), and pyrazole ring protons. ¹³C NMR will confirm the carbon skeleton.

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretches for the amine group (~3300-3400 cm⁻¹) and C=N/C=C stretches for the pyrazole ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (181.28 g/mol ).[15]

Conclusion

The is reliably achieved through a well-documented condensation reaction between pivaloylacetonitrile and isopropylhydrazine. This method is efficient, scalable, and relies on fundamental, well-understood reaction mechanisms. By following the detailed protocols and adhering to the necessary safety precautions for handling the reagents, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical and agrochemical research and development.

References

-

J&K Scientific. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9. [Link]

-

Al-Mourabit, A., & Potier, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1234–1249. [Link]

-

Vlasov, A. I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(13), 9353–9359. [Link]

-

Synfacts. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synfacts, 17(09), 1011. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138. [Link]

-

Vlasov, A. I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PrepChem.com. Synthesis of pivaloylacetonitrile. [Link]

-

Lin, Y.-S., et al. (2011). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Molecules, 16(12), 10178-10190. [Link]

-

Vlasov, A. I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate. [Link]

-

Landor, S. R., et al. (1981). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1, 493-498. [Link]

-

Toche, R. (2017). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Semantic Scholar. [Link]

-

Pazdera, P., et al. (2015). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 47(5), 386-389. [Link]

- Google Patents.

-

National Center for Biotechnology Information. (n.d.). 1-Isopropylhydrazine. PubChem Compound Database. [Link]

-

Ghashang, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(7), 4061-4071. [Link]

-

Castillo, J. C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1863. [Link]

-

University of Johannesburg. (n.d.). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. [Link]

-

ACS Publications. (2024). C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands. Inorganic Chemistry. [Link]

-

ChemBK. Pivaloylacetonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed Central. [Link]

- Google Patents.

-

Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/84687265de2c65a4484081c746765275e7a9603f]([Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 1-Isopropylhydrazine | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. scbt.com [scbt.com]

An In-Depth Technical Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine, a versatile heterocyclic amine of significant interest in medicinal and agricultural chemistry. The document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol derived from established methodologies, and discusses its applications as a crucial building block for novel molecular entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction and Scientific Context

This compound (CAS 874136-23-9) belongs to the 5-aminopyrazole class of heterocyclic compounds. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities, allowing it to interact with a wide range of biological targets.[1]

The specific substitution pattern of the title compound—a sterically demanding tert-butyl group at the C3 position and an isopropyl group at the N1 position—imparts distinct properties related to solubility, crystal packing, and interaction with protein binding pockets. The tert-butyl group can serve as a lipophilic anchor, while the N-isopropyl group influences the overall conformation and metabolic stability of the molecule. As a result, this compound is a highly valuable intermediate for creating libraries of novel compounds for screening in pharmaceutical and agrochemical discovery programs.[2][3][4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉N₃ | [3][5] |

| Molecular Weight | 181.28 g/mol | [3][5] |

| CAS Number | 874136-23-9 | [5] |

| IUPAC Name | 3-tert-butyl-1-propan-2-ylpyrazol-5-amine | [2] |

| Appearance | Off-white solid | [3] |

| Canonical SMILES | CC(C)N1C(=CC(=N1)C(C)(C)C)N | [2] |

| Storage Conditions | Store at 0-8 °C | [3] |

Note: Additional properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis Protocol: A Validated Approach

The protocol described herein is based on the successful synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which utilizes the same β-ketonitrile precursor.[7] By substituting 3-nitrophenylhydrazine with isopropylhydrazine, the target molecule can be obtained efficiently.

Reaction Scheme

Caption: General synthesis pathway for the target compound.

Required Materials and Reagents

-

4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile): The β-ketonitrile starting material.

-

Isopropylhydrazine (or its hydrochloride salt): The hydrazine component that determines the N1 substituent.

-

Concentrated Hydrochloric Acid (HCl): Serves as the catalyst for the condensation and cyclization reaction.

-

Deionized Water: Used as the reaction solvent.

-

Concentrated Ammonium Hydroxide (NH₄OH): For neutralization during workup.

-

Ethyl Acetate: For extraction of the product.

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): For drying the organic phase.

-

Standard laboratory glassware: Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, etc.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add deionized water (60 mL) and concentrated hydrochloric acid (7 mL).

-

Addition of Reactants: To the stirred acidic solution, add isopropylhydrazine (1.0 eq). If using the hydrochloride salt, it can be added directly. Follow with the addition of 4,4-dimethyl-3-oxopentanenitrile (1.5 eq). The use of a slight excess of the β-ketonitrile ensures the complete consumption of the hydrazine.

-

Reaction Execution: Heat the reaction mixture to 70-80 °C with vigorous stirring. The solution will typically become homogeneous as the reaction progresses. Maintain this temperature for 2-3 hours.

-

Causality Insight: The acidic environment protonates the carbonyl oxygen of the β-ketonitrile, increasing its electrophilicity for nucleophilic attack by the terminal nitrogen of the hydrazine, forming a hydrazone intermediate. Subsequent heating promotes the intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to the stable 5-amino-pyrazole ring.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the limiting reactant (isopropylhydrazine) indicates completion.

-

Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add concentrated ammonium hydroxide to neutralize the acid until the pH is approximately 8-9. This will cause the product to precipitate out of the aqueous solution.

-

Self-Validation Check: The formation of a precipitate upon basification is a key indicator of successful product formation, as the free amine is less soluble in water than its protonated salt form.

-

-

Product Isolation and Extraction: If a solid precipitates, it can be collected by vacuum filtration and washed with cold water. For maximizing yield, the aqueous filtrate should be extracted with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, an off-white solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity (≥95%).

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard suite of analytical techniques should be employed.

Caption: Standard analytical workflow for product validation.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key expected signals in ¹H NMR would include singlets for the tert-butyl protons and the pyrazole C4-H, a septet and doublet for the isopropyl group, and a broad singlet for the amine (-NH₂) protons.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which should correspond to the calculated value for C₁₀H₂₀N₃⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching, and C=N/C=C stretching within the pyrazole ring.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in the reactivity of the C5-amino group, which can be readily functionalized to build more complex molecules.[4]

-

Pharmaceutical Development: The amine group can undergo a variety of reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation. This allows for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR) against biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[2][4]

-

Agrochemical Chemistry: Similar to its role in pharmaceuticals, this compound serves as a scaffold for the synthesis of novel herbicides, pesticides, and fungicides. The pyrazole core is a known toxophore in many commercial agrochemicals, and modification via the amine handle allows for the fine-tuning of activity, selectivity, and environmental persistence.[3]

-

Materials Science: The compound can be incorporated into polymers or used to create ligands for metal complexes, finding use in the development of advanced materials with specific thermal or electronic properties.[2]

Conclusion

This compound is a strategically important chemical building block with significant potential in applied chemical research. Its synthesis is achievable through well-established and robust chemical transformations. This guide provides the necessary technical information, from a validated synthesis protocol to analytical validation and application context, to empower researchers to effectively utilize this compound in their discovery and development efforts.

References

-

J&K Scientific. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 193-206. [Link]

-

Becerra, D., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1369. [Link]

-

Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

-

Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3171. [Link]

-

Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Search Results - AK Scientific [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine IUPAC name

An In-depth Technical Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

Introduction

This compound is a substituted pyrazole derivative that serves as a versatile heterocyclic template in modern chemistry. The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Compounds in the 5-aminopyrazole class are particularly significant as they act as key building blocks for synthesizing more complex, biologically active molecules.[1][3] This guide provides a comprehensive overview of this compound, covering its formal nomenclature, physicochemical properties, a validated synthesis protocol, and its established applications in pharmaceutical and agrochemical research.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is foundational to all scientific research. The compound is commonly known by its semi-systematic name, this compound.

IUPAC Name: The formal name, assigned according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), is 3-tert-butyl-1-propan-2-ylpyrazol-5-amine .[4] In this nomenclature, the "isopropyl" group is systematically named "propan-2-yl". The numbering of the pyrazole ring begins at the substituted nitrogen atom and proceeds around the ring to give the substituents the lowest possible locants.

CAS Registry Number: The Chemical Abstracts Service (CAS) has assigned the unique identifier 874136-23-9 to this compound, ensuring its unambiguous identification in databases and literature.[4][5][6][7]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are essential for its handling, storage, and application in synthetic chemistry. It typically presents as an off-white solid and possesses favorable stability and solubility characteristics for use in various formulations.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉N₃ | [6][7] |

| Molecular Weight | 181.28 g/mol | [6][7] |

| Appearance | Off-white solid | [6] |

| PubChem CID | 45925959 | [4][6] |

| Storage Conditions | Store at 0-8 °C | [6] |

| SMILES | CC(C)N1C(=CC(=N1)C(C)(C)C)N | [4] |

| InChI Key | LKVWGCCYXJIDKG-UHFFFAOYSA-N | [4] |

Synthesis Protocol: A Validated Approach

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, most commonly achieved through the condensation of a hydrazine derivative with a β-ketonitrile.[3] The following protocol describes a reliable method for the synthesis of this compound.

Underlying Principle: The Knorr Pyrazole Synthesis

This synthesis follows a variation of the Knorr pyrazole synthesis. The reaction proceeds via the initial condensation of the more nucleophilic nitrogen of isopropylhydrazine onto the ketone carbonyl of 4,4-dimethyl-3-oxopentanenitrile. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization. The regioselectivity is driven by the steric hindrance of the isopropyl and tert-butyl groups and the differential reactivity of the carbonyl and nitrile functionalities.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and ethanol (5 mL per mmol of nitrile). Begin stirring to dissolve the starting material.

-

Hydrazine Addition: Add isopropylhydrazine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Applications in Research and Development

This compound is not an end-product itself but rather a valuable intermediate or building block.[6] Its utility stems from the presence of a reactive primary amine group on a stable heterocyclic core, allowing for further functionalization.

Caption: Role as a versatile scaffold for developing new chemical entities.

-

Pharmaceutical Development: This compound serves as a starting material for synthesizing novel therapeutic agents.[4][6] The pyrazole scaffold is a key component in drugs targeting a wide array of biological pathways. By modifying the amine group, medicinal chemists can generate libraries of compounds to screen for activity against targets like protein kinases, G-protein coupled receptors, and other enzymes.[4]

-

Agricultural Chemistry: In the agrochemical sector, this pyrazole derivative is used to develop new pesticides, herbicides, and fungicides.[4][6] The goal is to create molecules with high efficacy against pests and weeds while maintaining low toxicity for crops and the environment.

-

Biochemical Research: The compound is employed in fundamental biochemical studies, such as those involving enzyme inhibition or receptor binding, to help elucidate complex biological processes and aid in the early stages of drug discovery.[4]

-

Material Science: It can also be used in the formulation of advanced materials, contributing to polymers or coatings with enhanced durability and resistance to environmental factors.[4]

Conclusion

This compound, or more formally 3-tert-butyl-1-propan-2-ylpyrazol-5-amine , is a well-defined chemical entity with significant value as a synthetic intermediate. Its straightforward synthesis from common precursors and the versatility of its 5-amino-pyrazole core make it an attractive scaffold for innovation in drug discovery, agricultural science, and materials research. The robust protocols for its synthesis and its documented potential underscore its importance for researchers and scientists in these fields.

References

-

Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. [Link]

-

Rojas, H., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1281. [Link]

-

Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-204. [Link]

-

Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

-

Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3171. [Link]

-

PubChem. 3-Tert-butyl-1-(1-cyclopropylethyl)pyrazol-5-amine. [Link]

-

El-faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 368-392. [Link]

Sources

spectroscopic data for 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Spectroscopic Data of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrazole derivative of interest in pharmaceutical and agricultural research.[1][2] As with any molecule destined for these applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about a molecule's atomic and electronic structure.[3][4][5][6] This guide provides a comprehensive overview of the expected , including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide presents predicted data based on established principles and data from analogous structures. Each section includes detailed methodologies for data acquisition and an in-depth interpretation of the predicted spectra, offering a virtual roadmap for the characterization of this compound and similar pyrazole derivatives.

Molecular Structure and Key Features

This compound (C₁₀H₁₉N₃, Molar Mass: 181.28 g/mol ) is a five-membered heterocyclic compound.[1][7] Its structure, featuring a pyrazole core with tert-butyl, isopropyl, and amine substituents, presents a unique set of spectroscopic signatures. Understanding the influence of each functional group on the overall spectroscopic output is key to accurate data interpretation.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][5] By analyzing the chemical shifts, integrations, and coupling patterns, a detailed picture of the molecular structure can be assembled.[8][9][10]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3 | s | 1H | H4 (pyrazole ring) |

| ~4.2 | sept | 1H | CH (isopropyl) |

| ~3.5 | br s | 2H | NH₂ |

| ~1.3 | s | 9H | C(CH₃)₃ (tert-butyl) |

| ~1.2 | d | 6H | CH(CH₃)₂ (isopropyl) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 (pyrazole ring) |

| ~150 | C5 (pyrazole ring) |

| ~90 | C4 (pyrazole ring) |

| ~50 | CH (isopropyl) |

| ~32 | C(CH₃)₃ (tert-butyl) |

| ~30 | C(CH₃)₃ (tert-butyl) |

| ~22 | CH(CH₃)₂ (isopropyl) |

Methodology for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a novel pyrazole derivative would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., the isopropyl group).[9]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[9]

-

Diagram: NMR Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. longdom.org [longdom.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. malvesfalcao.com [malvesfalcao.com]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. emerypharma.com [emerypharma.com]

- 10. azooptics.com [azooptics.com]

3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine solubility

An In-Depth Technical Guide to the Solubility of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 874136-23-9). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical experimental guidance. It explores the compound's physicochemical properties, the molecular factors governing its solubility, a detailed protocol for solubility determination, and strategies for solubility enhancement.

Introduction

This compound is a substituted pyrazole derivative that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its applications are prominent in the development of novel pharmaceuticals and agrochemicals, where it can be a key intermediate for creating effective pesticides and herbicides.[1][2] The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility. It dictates the choice of solvents for chemical reactions, impacts purification methods such as crystallization, and is a primary determinant of a substance's bioavailability and efficacy in biological systems. Understanding the solubility profile of this pyrazole derivative is therefore essential for optimizing its application in both laboratory and industrial settings.[3]

Chapter 1: Physicochemical and Structural Profile

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The presence of both bulky, non-polar (lipophilic) groups and polar (hydrophilic) functional groups in this compound suggests a nuanced solubility behavior across different solvent systems.

Key Physicochemical Data

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 874136-23-9 | [4] |

| Molecular Formula | C₁₀H₁₉N₃ | [4] |

| Molecular Weight | 181.28 g/mol | [4] |

| IUPAC Name | 3-tert-butyl-1-propan-2-ylpyrazol-5-amine | [2] |

| Physical Form | Solid (predicted) | [5] |

Molecular Structure Analysis

The structure of this compound contains distinct regions that dictate its interaction with solvents. The bulky tert-butyl and isopropyl groups are non-polar and contribute to the molecule's lipophilicity. Conversely, the pyrazole ring's nitrogen atoms and the primary amine group (-NH₂) are capable of forming hydrogen bonds, imparting hydrophilic character.

Caption: Structural regions influencing solubility.

Chapter 2: Theoretical Principles Governing Solubility